N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2OS2/c15-14(16,17)10-2-1-3-11(6-10)22-8-12(20)19-13-9(7-18)4-5-21-13/h1-6H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQDLMTVKQWCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(=O)NC2=C(C=CS2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide typically involves multi-step organic reactions. One common route includes:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, the cyano group is introduced via a nucleophilic substitution reaction.
Introduction of the trifluoromethyl group: The trifluoromethyl group is added to the phenyl ring through electrophilic aromatic substitution.
Coupling reaction: The thiophene and phenyl intermediates are coupled using a sulfanylacetamide linker under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Catalyst optimization: Using highly efficient catalysts to reduce reaction times and improve yields.
Purification techniques: Employing methods such as crystallization, distillation, or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thiophene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or organolithium reagents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes or phenyl derivatives.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide depends on its application:
In medicinal chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
In materials science: Its electronic properties are influenced by the conjugation of the thiophene and phenyl rings, affecting its conductivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
*Note: The molecular formula for the target compound is inferred to be similar to the compound in but with a thiophene ring instead of pyridine.
Key Structural Differences and Implications
Heterocyclic Core: The target compound’s cyanothiophene core (vs. The sulfanyl group (-S-) in the target compound differs from sulfonamido (-SO2NH-) in , affecting solubility and hydrogen-bonding capacity. Sulfanyl groups may confer greater flexibility and reduced polarity compared to sulfonamides .
Electron-Withdrawing Substituents: The trifluoromethyl group (-CF3) is a common feature in agrochemicals (e.g., flutolanil in ) due to its metabolic stability and lipophilicity. The cyano group (-CN) on the thiophene ring may increase electrophilicity, facilitating nucleophilic reactions in synthetic pathways .
Backbone Modifications: Compared to the simpler N-(3-cyano-2-thienyl)acetamide , the target compound’s additional trifluoromethylphenylsulfanyl group likely enhances its bioactivity and target specificity.
Biological Activity
N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, synthesizing relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.4 g/mol. The structure includes a thiophene ring, a cyano group, and a trifluoromethyl-substituted phenyl moiety, which enhances its lipophilicity and may influence its biological activity.
| Attribute | Details |
|---|---|
| Molecular Formula | C17H18F3N3OS |
| Molecular Weight | 367.4 g/mol |
| Functional Groups | Thiophene, Cyano, Trifluoromethyl |
| Lipophilicity | Enhanced due to trifluoromethyl group |
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of the thiophene and trifluoromethyl groups may contribute to antimicrobial activity.
- Enzyme Inhibition : Potential as an enzyme inhibitor in metabolic pathways has been hypothesized, particularly in relation to cancer metabolism.
Case Studies and Research Findings
-
Antitumor Studies
- A study investigated the cytotoxic effects of related thiophene derivatives on melanoma cells. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may have similar effects .
- Antimicrobial Activity
-
Enzyme Inhibition
- A comparative analysis of enzyme inhibitors derived from similar structures revealed that modifications at the phenyl ring significantly influenced inhibitory potency against specific enzymes involved in cancer progression .
The mechanism by which this compound exerts its effects is likely multifaceted:
- Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors, modulating their activity.
- Signal Transduction Pathways : It could influence key signaling pathways involved in cell proliferation and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
